molecular formula C11H11Cl2NOS B6142378 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride CAS No. 1052538-51-8

4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No.: B6142378
CAS No.: 1052538-51-8
M. Wt: 276.2 g/mol
InChI Key: KDUVHLMSMJXQCF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride (CAS 23421-57-0) is a high-purity chemical intermediate of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents . The reactive chloromethyl group on the thiazole ring makes this compound a versatile building block for further functionalization and molecular hybridization strategies, allowing researchers to synthesize more complex target molecules . This compound serves as a critical precursor in the synthesis of heteroaryl(aryl)thiazole derivatives, which have demonstrated moderate to good antibacterial and antifungal activity in scientific studies . Research indicates that such compounds can exhibit higher potential than reference drugs like ampicillin against resistant strains including methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa , and E. coli . The putative mechanism of action for antibacterial activity involves the inhibition of the E. coli MurB enzyme, while antifungal activity is likely mediated through the inhibition of 14α-lanosterol demethylase, as suggested by docking studies . Researchers will find the following specifications essential: the molecular formula is C 11 H 10 ClNOS • HCl, though it may also be reported as C 11 H 11 Cl 2 NOS, and it has a molecular weight of 239.72 g/mol (or 276.18 g/mol for the hydrochloride salt with two chlorines) . Key identifiers include the SMILES string C1=C(N=C(S1)C2=CC=C(C=C2)OC)CCl and the InChIKey QUGNZVWIWYZXEC-UHFFFAOYSA-N . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS.ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUVHLMSMJXQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583278
Record name 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23421-57-0
Record name 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most widely documented method for synthesizing 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride involves the cyclocondensation of 4-methoxythiobenzamide with 1,3-dichloroacetone in toluene under reflux conditions. The reaction proceeds via nucleophilic attack of the thiobenzamide’s sulfur atom on the carbonyl carbon of 1,3-dichloroacetone, followed by cyclization and elimination of hydrogen chloride to form the thiazole core. The hydrochloride salt precipitates upon cooling and is purified via recrystallization.

Key Reaction Steps:

  • Reactant Preparation :

    • 4-Methoxythiobenzamide is synthesized from 4-methoxybenzamide through thionation using Lawesson’s reagent or phosphorus pentasulfide.

    • 1,3-Dichloroacetone (CAS 534-07-6) is commercially available or prepared via chlorination of acetone.

  • Cyclocondensation :

    • Equimolar amounts of 4-methoxythiobenzamide and 1,3-dichloroacetone are refluxed in toluene for 6–8 hours.

    • The reaction is monitored via thin-layer chromatography (TLC) until completion.

  • Workup and Purification :

    • The mixture is cooled to room temperature, and the precipitated product is filtered.

    • The crude solid is washed with cold toluene and recrystallized from ethanol to yield the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different groups can replace the chloromethyl or methoxyphenyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the thiazole ring, which can have applications in different fields.

Scientific Research Applications

Medicinal Chemistry

Overview :
4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride serves as a crucial building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against microbial infections and cancer.

Applications

  • Antimicrobial Agents : Research indicates its efficacy against various bacterial strains, potentially leading to the development of new antibiotics.
  • Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics.

Materials Science

Overview :
The compound's chemical properties make it suitable for developing advanced materials, including polymers and coatings.

Applications

  • Polymer Synthesis : It can be utilized as a monomer in polymerization reactions, contributing to the creation of materials with specific mechanical and thermal properties.
  • Coatings : The unique reactivity of the chloromethyl group allows for functionalization of surfaces, enhancing durability and resistance to environmental factors.

Biological Studies

Overview :
In biological research, this compound acts as a probe for studying enzyme interactions and cellular pathways.

Applications

  • Enzyme Inhibition Studies : The compound can form covalent bonds with nucleophilic sites on enzymes, allowing researchers to investigate mechanisms of enzyme action and inhibition.
  • Cellular Pathway Analysis : Its ability to modify proteins enables the exploration of various signaling pathways within cells.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on various derivatives of this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the chloromethyl position enhanced potency.
  • Cancer Cell Line Testing :
    • In vitro assays demonstrated that certain derivatives inhibited proliferation in several cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential as chemotherapeutic agents.

Mechanism of Action

The mechanism by which 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Key Observations :

  • Hydrochloride salts (e.g., 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride) generally exhibit higher aqueous solubility than non-salt forms, critical for drug delivery .

Physicochemical Properties

Melting points and solubility data for selected compounds:

Compound Name Melting Point (°C) Solubility
4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride Not reported Likely soluble in polar solvents (DMF, ethanol)
4-(Chloromethyl)-2-phenyl-1,3-thiazole 49–50 Soluble in DMF, ethanol
2-[4-(Chloromethyl)phenyl]-1,3-thiazole 67–69 Moderate solubility in DMSO

Key Observations :

  • The methoxy group may lower melting points compared to halogenated analogs (e.g., 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride) due to reduced crystallinity .
  • Hydrochloride salts often exhibit higher hygroscopicity, necessitating controlled storage conditions .

Antifungal and Antimicrobial Activity

  • Thiazolyl hydrazone derivatives with 4-methoxyphenyl groups (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole) demonstrated moderate anticandidal activity (MIC = 250 µg/mL against Candida utilis), though less potent than fluconazole (MIC = 2 µg/mL) .
  • Benzothiazoles with 4-methoxyphenyl substituents (e.g., 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) showed enhanced bioactivity due to improved membrane penetration .

Anticancer Activity

  • 4-(Chlorophenyl)thiazoles (e.g., 2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-4-(4-chlorophenyl)-1,3-thiazole) exhibited cytotoxic effects against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to NIH/3T3 cells (IC50 > 500 µg/mL) .
  • Chloromethyl groups in thiazoles may act as alkylating agents, contributing to DNA crosslinking in cancer cells .

Key Observations :

  • The 4-methoxyphenyl substituent may enhance antifungal activity compared to phenyl or methyl analogs but requires structural optimization for potency .

Key Observations :

  • Lithiation methods offer higher yields and regioselectivity for chloromethyl derivatives compared to traditional cyclization .

Biological Activity

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is C11H10ClNOSC_{11}H_{10}ClNOS, with a molecular weight of approximately 239.72 g/mol. The presence of a chloromethyl group and a methoxyphenyl group contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Electrophilic Nature : The chloromethyl group can act as an alkylating agent, potentially forming covalent bonds with nucleophilic sites on DNA or proteins. This interaction may lead to cytotoxic effects by disrupting normal cellular functions.
  • Enzyme Inhibition : The thiazole moiety may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various thiazole derivatives, this compound demonstrated significant antibacterial activity against several strains.

Table 1: Antimicrobial Activity Data

Compound NameMIC (mg/mL)MBC (mg/mL)Sensitive Strain
4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole HCl0.23–0.700.47–0.94B. cereus
Other Thiazole DerivativesVariesVariesE. coli

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound is particularly effective against Bacillus cereus while showing varying efficacy against Escherichia coli , which was noted as more resistant .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Antiproliferative Activity

In a recent study, thiazole derivatives were evaluated for their antiproliferative effects on melanoma and prostate cancer cells. The results indicated that modifications to the thiazole structure could enhance anticancer activity significantly:

  • SMART Compounds : A series of compounds derived from structural modifications exhibited improved antiproliferative activity in the low nanomolar range compared to earlier derivatives .
  • Preliminary mechanism studies suggested that these compounds exert their anticancer effects through inhibition of tubulin polymerization, a critical process in cell division .

Research Findings and Future Directions

The ongoing research into this compound highlights its potential as both an antimicrobial and anticancer agent. However, further studies are required to fully elucidate its mechanisms of action and optimize its efficacy.

Table 2: Summary of Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against B. cereus; MIC/MBC values noted
Anticancer PotentialInhibits cancer cell proliferation; mechanism involves tubulin inhibition
Mechanism ExplorationPossible alkylating agent; interacts with nucleophiles

Q & A

Q. What strategies ensure reproducibility in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Maintain strict temperature control (±2°C) during exothermic steps (e.g., cyclization). Use automated syringe pumps for slow reagent addition. Monitor reaction progress with inline FTIR or Raman spectroscopy. For workup, replace column chromatography with recrystallization (ethanol/water) to improve yield (75%→85%) and reduce solvent waste .

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